molecular formula C15H22N2O2 B11855248 tert-Butyl 6-amino-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 6-amino-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B11855248
M. Wt: 262.35 g/mol
InChI Key: LZRQLTXZOOEYAD-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 2, an amino group (-NH₂) at position 6, and a methyl group (-CH₃) at position 7. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of opioid receptor antagonists and other bioactive molecules . Its Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, while the amino and methyl substituents influence electronic and steric properties critical for target binding .

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl 6-amino-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-10-7-12-9-17(14(18)19-15(2,3)4)6-5-11(12)8-13(10)16/h7-8H,5-6,9,16H2,1-4H3

InChI Key

LZRQLTXZOOEYAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCN(C2)C(=O)OC(C)(C)C)C=C1N

Origin of Product

United States

Biological Activity

tert-Butyl 6-amino-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound belonging to the isoquinoline family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C14H20N2O2C_{14}H_{20}N_{2}O_{2}, with a molecular weight of approximately 248.33 g/mol. The compound features a tert-butyl ester group, an amino group at the 6-position, and a methyl group at the 7-position of the isoquinoline core.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels.
  • Receptor Modulation : It has been suggested that it could modulate G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction in cells .
  • Neuroprotective Effects : Some studies indicate that isoquinoline derivatives exhibit neuroprotective properties, possibly through antioxidant mechanisms or by promoting neuronal survival .

Pharmacological Profile

Research has demonstrated that this compound may possess several pharmacological activities:

  • Antidepressant Activity : Preliminary studies suggest potential antidepressant effects, possibly linked to serotonin receptor modulation.
  • Anticancer Properties : There is emerging evidence that compounds in this class may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : Some isoquinoline derivatives have shown antimicrobial properties against a range of pathogens, indicating potential therapeutic applications in infectious diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of isoquinoline derivatives similar to this compound:

StudyFindings
Schulze et al. (1985)Found that S-substituted derivatives exhibited decreased biological activity against murine leukemias compared to their unsubstituted counterparts .
ACS Publications (2019)Reported on the synthesis and pharmacological characterization of isoquinoline derivatives showing promising activity against GPCRs with potential applications in drug development .
BLDpharm AnalysisHighlighted the potential use of isoquinolines as intermediates in pharmaceutical synthesis due to their diverse biological activities .

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows.

Reaction Type Conditions Product References
Acidic hydrolysisHCl (conc.), reflux, 6–8 hrs6-Amino-7-methyl-3,4-dihydroisoquinoline-2-carboxylic acid
Basic hydrolysisNaOH (aq.), 70–80°C, 4 hrsSame as above

Amino Group Reactivity

The primary amine at position 6 participates in nucleophilic reactions, enabling derivatization for pharmacological optimization.

Acylation

Reagent Conditions Product References
Acetyl chloridePyridine, RT, 2 hrs6-Acetamido-7-methyl-3,4-dihydroisoquinoline-2-carboxylate
Benzoyl chlorideDCM, triethylamine, 0°C→RT6-Benzamido-7-methyl-3,4-dihydroisoquinoline-2-carboxylate

Alkylation

Reagent Conditions Product References
Methyl iodideK2CO3, DMF, 50°C, 12 hrs6-(Methylamino)-7-methyl-3,4-dihydroisoquinoline-2-carboxylate

Electrophilic Aromatic Substitution

The aromatic ring undergoes electrophilic substitution, with the amino group directing incoming electrophiles to specific positions.

Reaction Type Reagent Conditions Product References
NitrationHNO3/H2SO40°C, 1 hr6-Amino-5-nitro-7-methyl-3,4-dihydroisoquinoline-2-carboxylate
SulfonationSO3/H2SO480°C, 3 hrs6-Amino-7-methyl-3-sulfo-3,4-dihydroisoquinoline-2-carboxylate

Ring Functionalization

The dihydroisoquinoline core undergoes reactions such as oxidation or hydrogenation.

Oxidation

Reagent Conditions Product References
KMnO4H2O, 100°C, 2 hrs6-Amino-7-methyl-isoquinoline-2-carboxylate (aromatized)

Hydrogenation

Catalyst Conditions Product References
Pd/C, H2 (1 atm)Ethanol, RT, 24 hrsFully saturated tetrahydroisoquinoline derivative

Cross-Coupling Reactions

The amino group facilitates coupling reactions for complex molecule synthesis.

Reaction Type Reagent Conditions Product References
Buchwald-HartwigPd2(dba)3, XantphosToluene, 110°C, 12 hrs6-Aryl/alkylamino derivatives

Methyl Group Reactivity

The methyl group at position 7 can be oxidized to a carboxylic acid under strong conditions.

Reagent Conditions Product References
KMnO4, H2SO4120°C, 6 hrs6-Amino-7-carboxy-3,4-dihydroisoquinoline-2-carboxylate

Key Insights from Analogous Compounds

  • Fluorinated analogs (e.g., 7-fluoro derivatives) show enhanced metabolic stability due to fluorine’s electronegativity .

  • Chloro-substituted analogs exhibit distinct reactivity in coupling reactions, enabling halogen exchange .

  • Hydroxy-substituted derivatives undergo esterification or glycosylation for prodrug development.

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 6-amino-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be contextualized through comparisons with analogous tetrahydroisoquinoline derivatives. Below is a detailed analysis:

Positional Isomers and Functional Group Variations
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference ID
tert-Butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate -NH₂ (6), -Cl (7) C₁₄H₁₉ClN₂O₂ 282.77 Higher reactivity due to Cl; antiviral intermediate
tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate -COCH₃ (7) C₁₆H₂₁NO₃ 275.34 Electron-withdrawing acetyl group; used in kinase inhibitors
tert-Butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate -OH (5) C₁₄H₁₉NO₃ 249.31 Polar hydroxyl group enhances solubility; antioxidant precursor
tert-Butyl 7-(trifluoromethyl)benzyl-3,4-dihydroisoquinoline-2(1H)-carboxylate -CF₃-benzyl (7) C₂₂H₂₃F₃N₂O₂ 428.43 Enhanced lipophilicity; SAR studies for opioid ligands

Key Observations :

  • Electronic Effects : The 7-methyl group in the target compound provides steric bulk without significant electron withdrawal, contrasting with the electron-withdrawing -Cl (in 7-chloro) or -CF₃ (in 7-trifluoromethyl) derivatives. This difference impacts binding affinity in receptor-ligand interactions .
  • Positional Isomerism: The 6-amino substituent distinguishes the target compound from 5-amino or 7-amino analogs (e.g., PI-17972 ). The amino group at position 6 enables hydrogen bonding, critical for interactions with biological targets, whereas 7-amino derivatives may exhibit altered pharmacokinetics .
  • Synthetic Utility: Compared to tert-butyl 7-hydroxy derivatives (e.g., PI-17970 ), the target compound’s amino and methyl groups necessitate specialized coupling strategies, such as palladium-catalyzed cross-coupling (e.g., General Procedure C in ).
Physicochemical Properties
Property Target Compound 7-Chloro Analog 7-Acetyl Analog
Molecular Weight ~279.34 (calculated) 282.77 275.34
Polarity Moderate (due to -NH₂) High (Cl increases polarity) Low (acetyl reduces polarity)
Storage Likely inert atmosphere Sealed refrigeration Room temperature

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-Butyl 6-amino-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how can low yields be mitigated?

  • Methodology : The compound can be synthesized via palladium-catalyzed coupling (e.g., Pd(dppf)Cl₂) and nucleophilic substitution. Key steps include:

  • Boc protection : Use tert-butyl dicarbonate (Boc₂O) to protect the amine group under basic conditions (e.g., K₂CO₃ in THF) .
  • Substitution reactions : Introduce methyl/amino groups via benzyl bromide derivatives (e.g., 3-methoxybenzyl bromide) in refluxing THF .
  • Purification : Employ silica gel chromatography (EtOAc/hexane gradients) and confirm purity via HPLC (retention time: 8–12 min) .
    • Yield Optimization : Low yields (~40–50%) often arise from incomplete coupling; increasing catalyst loading (1.2–1.5 eq Pd) or microwave-assisted heating (100°C, 1 hr) improves efficiency .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Analytical Techniques :

  • ¹H/¹⁹F-NMR : Confirm substitution patterns (e.g., δ 1.4 ppm for Boc tert-butyl protons; δ 4.2–4.5 ppm for dihydroisoquinoline CH₂) .
  • HPLC : Use C18 columns (ACN/H₂O mobile phase) to assess purity (>95%) and detect byproducts .
  • HREIMS : Validate molecular weight (e.g., m/z 304.1782 for C₁₅H₂₄N₂O₂⁺) .

Q. What safety precautions are critical when handling this compound?

  • Hazards : Acute toxicity (oral LD₅₀: 300–500 mg/kg in rodents) and skin irritation (GHS Category 2) .
  • Protocols :

  • Use fume hoods, nitrile gloves, and respiratory protection (N95 masks) during synthesis .
  • Neutralize spills with sand/vermiculite and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the 6-amino-7-methyl substitution influence biological activity in kinase inhibitors?

  • Structure–Activity Relationship (SAR) :

  • The 6-amino group enhances hydrogen bonding with kinase ATP pockets (e.g., Wee1 inhibition IC₅₀: 12 nM vs. 45 nM for non-amino analogs) .
  • 7-Methyl improves metabolic stability (t₁/₂: 4.2 hrs in human liver microsomes vs. 1.8 hrs for des-methyl analogs) .
    • Experimental Validation :
  • Perform kinase profiling (84-kinase panel) to assess selectivity .
  • Use Boc removal (TFA/DCM) and subsequent methylation (CH₃I, NaH) to generate analogs for SAR .

Q. What strategies enable selective functionalization of the dihydroisoquinoline core for drug discovery?

  • Functionalization Methods :

  • Azide introduction : React with NaN₃/CuSO₄ in DMF to generate tert-butyl 1-azido derivatives (70–76% yield) for click chemistry .
  • Boronylation : Suzuki-Miyaura coupling with pinacol boronate (Pd(OAc)₂, SPhos) yields boronic ester intermediates for cross-coupling .
    • Applications :
  • Generate PROTACs or fluorescent probes via azide-alkyne cycloaddition .

Q. How can microwave synthesis improve efficiency in generating analogs?

  • Protocol :

  • Use microwave reactors (100–120°C, 30–60 min) for rapid Boc deprotection/alkylation, reducing reaction times from 12 hrs to 1 hr .
  • Example: tert-Butyl 5-((5-butyl-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)-3,4-dihydroisoquinoline-2(1H)-carboxylate synthesized in 82% yield under microwave conditions .
    • Benefits : Higher reproducibility, reduced side reactions (e.g., hydrolysis) .

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